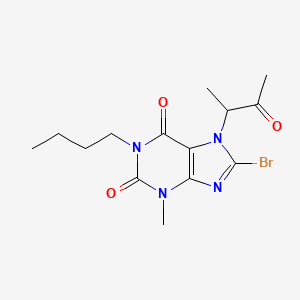

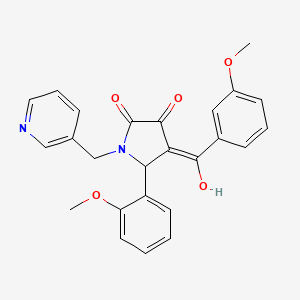

8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of purine derivatives often involves intricate reactions that introduce specific functional groups to the purine core. For instance, the unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) results in the formation of 8-dimethylamino-substituted products, showcasing the complexity and unexpected outcomes in the synthesis of such compounds (Khaliullin & Shabalina, 2020). Moreover, the use of protective groups, such as thietanyl, during the synthesis highlights the delicate balance required to achieve desired substitutions on the purine scaffold (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives is a critical aspect that influences their chemical behavior and potential applications. Studies like the one on 8-bromo-guanosine and 8-bromo-adenosine reveal the syn conformation of these purine nucleosides, contrary to the more common anti conformation, indicating how modifications at specific positions can significantly alter the molecule's overall structure (Tavale & Sobell, 1970).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions that reflect their reactivity and potential utility. For example, the reaction of methyl 1-(2-bromo-2-methyl-1-oxopropyl)-cyclobutanecarboxylates with zinc and aromatic aldehydes showcases the versatility of purine compounds in synthesis reactions, leading to the creation of complex structures with potential biological activities (Kirillov, Shchepin, & Melekhin, 2007).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies focusing on the quantitative investigation of intermolecular interactions in purine derivatives provide valuable insights into their potential applications based on physical properties (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for the application of purine derivatives in chemical synthesis and drug design. The methylation and reduction studies of purine compounds, as well as the exploration of their stereochemistry, provide a foundation for understanding their chemical properties and how they can be manipulated for specific purposes (Armarego & Reece, 1976).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antidepressant Properties

The compound has been used as an intermediate in the synthesis of antidepressant agents. Specifically, derivatives of the compound exhibited pronounced antidepressant activity. For instance, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, synthesized via the reaction of 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione, demonstrated significant antidepressant effects (Khaliullin et al., 2018).

Chemical Synthesis and Protective Groups

The compound is also crucial in the field of chemical synthesis, particularly in the context of protective groups for the synthesis of derivatives. It reacts with amines to yield corresponding derivatives, which after treatment with sodium alkoxide, results in the formation of specific compounds with the thietanyl protecting group removed (Khaliullin et al., 2015). Similarly, it has been used to synthesize 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The synthesis involves the introduction of a thietanyl protecting group and subsequent reactions leading to the formation of target compounds (Khaliullin & Shabalina, 2020).

Unusual Reaction Products in Chemical Synthesis

The compound's reactions with other chemicals, such as trisamine in dimethylformamide (DMF), can lead to unexpected products, demonstrating its potential for exploring novel chemical pathways. For instance, instead of the anticipated products, the reaction resulted in the formation of 8-dimethylamino-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones. This phenomenon highlights the complex behavior of the compound in chemical reactions and offers insights into its reactivity and potential applications in synthetic chemistry (Khaliullin & Shabalina, 2020).

Eigenschaften

IUPAC Name |

8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN4O3/c1-5-6-7-18-12(21)10-11(17(4)14(18)22)16-13(15)19(10)8(2)9(3)20/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCYESNSNYARDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C(N2C(C)C(=O)C)Br)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-1-butyl-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2486613.png)

![2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2486614.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)

![Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2486619.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2486620.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2486623.png)

![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)

![7-ethyl-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2486631.png)